4-Nitro-5-[(4-phenoxyphenyl)amino]benzene-1,2-dicarbonitrile
Description
4-Nitro-5-[(4-phenoxyphenyl)amino]benzene-1,2-dicarbonitrile is an organic compound with a complex structure that includes multiple aromatic rings, nitro groups, and nitrile functionalities
Properties
Molecular Formula |
C20H12N4O3 |
|---|---|
Molecular Weight |
356.3 g/mol |
IUPAC Name |
4-nitro-5-(4-phenoxyanilino)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C20H12N4O3/c21-12-14-10-19(20(24(25)26)11-15(14)13-22)23-16-6-8-18(9-7-16)27-17-4-2-1-3-5-17/h1-11,23H |
InChI Key |
TWZHVGPTZWUYBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC3=C(C=C(C(=C3)C#N)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-5-[(4-phenoxyphenyl)amino]benzene-1,2-dicarbonitrile typically involves multi-step organic reactions. One common method involves the nitration of a precursor compound followed by amination and subsequent functional group modifications. The reaction conditions often require the use of strong acids, bases, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity compounds suitable for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
4-Nitro-5-[(4-phenoxyphenyl)amino]benzene-1,2-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas or metal hydrides.
Substitution: Aromatic substitution reactions can occur, particularly on the phenyl rings.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: Electrophilic aromatic substitution using reagents like halogens or nitrating agents.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Scientific Research Applications
4-Nitro-5-[(4-phenoxyphenyl)amino]benzene-1,2-dicarbonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Nitro-5-[(4-phenoxyphenyl)amino]benzene-1,2-dicarbonitrile involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. The compound’s aromatic structure allows it to intercalate with DNA, potentially disrupting cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-Nitroaniline: Similar in structure but lacks the phenoxyphenyl group.
4-Nitrophenol: Contains a nitro group but differs in the overall structure.
4-Nitrobenzonitrile: Similar nitrile functionality but lacks the amine and phenoxyphenyl groups.
Uniqueness
4-Nitro-5-[(4-phenoxyphenyl)amino]benzene-1,2-dicarbonitrile is unique due to its combination of nitro, nitrile, and phenoxyphenyl groups, which confer distinct chemical reactivity and potential applications. Its multi-functional nature makes it a versatile compound for various research and industrial purposes.
Biological Activity
4-Nitro-5-[(4-phenoxyphenyl)amino]benzene-1,2-dicarbonitrile is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of benzene-dicarbonitriles have shown cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated that related compounds can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 15.2 | Apoptosis induction |
| Compound B | MCF-7 | 8.7 | Cell cycle arrest |
| 4-Nitro... | A549 (Lung carcinoma) | TBD | TBD |
Antimicrobial Activity
The antimicrobial properties of similar nitro-substituted compounds have also been explored. These compounds often exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Evaluation
A study evaluating the antimicrobial activity of 4-nitro derivatives found that they possess significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds were notably lower than those for standard antibiotics.
Table 2: Antimicrobial Activity Results
| Compound Name | Bacteria Tested | MIC (µg/mL) |
|---|---|---|
| Compound C | Staphylococcus aureus | 10 |
| Compound D | Escherichia coli | 15 |
| 4-Nitro... | Pseudomonas aeruginosa | TBD |
The mechanisms underlying the biological activities of this compound are believed to involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell metabolism.
- Reactive Oxygen Species (ROS) Generation : The nitro group can lead to the generation of ROS, which is implicated in inducing apoptosis in cancer cells.
- Interference with DNA Synthesis : Dicarbonitrile groups may interact with DNA, disrupting replication and transcription processes.
Recent Research Findings
Recent studies have focused on optimizing the structure of this compound to enhance its biological efficacy. Modifications in the phenoxy group or variations in the dicarbonitrile moiety have been explored to improve potency and selectivity against specific cancer types.
Case Study: Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that modifications at the para position of the phenoxy group significantly increased anticancer activity against breast cancer cell lines, suggesting that electronic and steric factors play crucial roles in determining biological outcomes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
